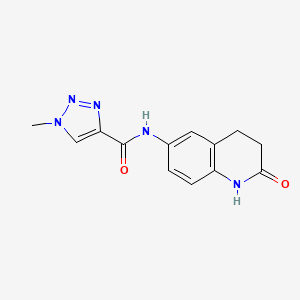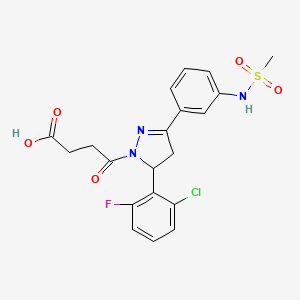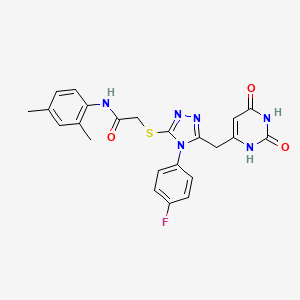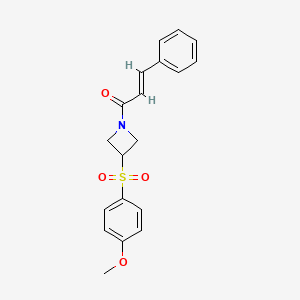![molecular formula C13H13N3O3S2 B2687171 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865182-41-8](/img/structure/B2687171.png)
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The prop-2-yn-1-yl group suggests the presence of a triple bond, which could be involved in reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]thiazol-2(3H)-one core, with a prop-2-yn-1-yl group and a sulfamoyl group attached .Chemical Reactions Analysis
The compound could potentially undergo reactions at the triple bond of the prop-2-yn-1-yl group or at the sulfamoyl group .Scientific Research Applications
Antibacterial Properties
Research on benzothiazole derivatives of sulphonamides has highlighted their potential antibacterial properties. A study focused on synthesizing hybrid compounds combining sulphonamide and benzothiazole structures showed improved antibacterial activity. These compounds were synthesized through various chemical reactions and characterized using techniques like melting point determination, infra-red spectroscopy, and nuclear magnetic resonance. The antibacterial screening of these compounds indicated significant activity against bacteria, demonstrating the potential of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide derivatives in antibacterial applications (Ikpa, Onoja, & Okwaraji, 2020).
Anticancer Agents
The synthesis of indapamide derivatives has also been explored for their anticancer potential. One study synthesized indapamide derivatives and evaluated their proapoptotic activity on melanoma cell lines. Among these compounds, one demonstrated significant growth inhibition, indicating the potential use of this compound derivatives as anticancer agents. These findings suggest the role of such compounds in developing new therapeutic options for cancer treatment (Yılmaz et al., 2015).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds incorporating sulfamoyl moiety have shown promising antibacterial activity. A study aimed at creating new heterocyclic compounds suitable as antimicrobial agents synthesized N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides. These compounds underwent evaluation for their antibacterial activity against common pathogens like S. aureus and E. coli, highlighting the versatility of the sulfamoyl and thiazole combination in medicinal chemistry (Pour et al., 2019).
Environmental Applications
Beyond pharmacological interests, derivatives of this compound have been investigated for environmental applications, such as the removal of heavy metals from industrial wastes. A study on the use of novel magnetic nanoadsorbents synthesized from thiazole derivatives demonstrated effective removal of Zn2+ and Cd2+ ions from industrial wastes. This research underscores the potential environmental benefits of these compounds in mitigating pollution and enhancing waste treatment processes (Zargoosh et al., 2015).
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-3-7-16-10-6-5-9(21(14,18)19)8-11(10)20-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRLUDRHPBEBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)




![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)
![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)

![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)


![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)
